molecular formula C15H14BrNO3S B2652683 Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 353781-69-8

Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2652683
CAS No.: 353781-69-8
M. Wt: 368.25
InChI Key: MWRBBNDLMWKYOF-UHFFFAOYSA-N
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Description

Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate (CAS: 353781-69-8) is a thiophene-based derivative with a 3-bromobenzoyl substituent at the 2-amino position of the thiophene ring. This compound is part of a broader class of heterocyclic molecules designed for pharmacological and material science applications. Its structure features a methyl ester group at the 3-position and dimethyl substituents at the 4- and 5-positions of the thiophene core, which enhance steric and electronic stability .

Properties

IUPAC Name

methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-5-4-6-11(16)7-10/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBBNDLMWKYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970567
Record name 3-Bromo-N-[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5524-39-0
Record name 3-Bromo-N-[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 3-bromobenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

Antioxidant and Antimicrobial Activity

Recent studies have highlighted the antioxidant properties of methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate. Compounds with similar structures have shown significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases. This property is particularly relevant in the development of nutraceuticals aimed at enhancing health and longevity .

Tyrosinase Inhibition

The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders such as melasma and age spots. In vitro studies have demonstrated that analogs of this compound exhibit potent tyrosinase inhibitory activity, making it a candidate for skin-whitening agents .

Cancer Research

Research indicates that derivatives of this compound may possess anticancer properties. The structural features contribute to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further studies are required to elucidate the specific mechanisms involved and to assess their efficacy in vivo .

Organic Electronics

Due to its electron-rich thiophene moiety, this compound can be utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .

Polymer Chemistry

The compound can serve as a building block for synthesizing new polymers with tailored properties for specific applications. Its functional groups allow for further chemical modifications, enabling the design of materials with desirable mechanical and thermal characteristics .

Building Block for Synthesis

This compound can act as a versatile intermediate in organic synthesis. It can be used to produce various derivatives through reactions such as nucleophilic substitutions and coupling reactions, facilitating the development of complex molecules for pharmaceutical applications .

Reaction Mechanisms

Studies on the reaction mechanisms involving this compound have provided insights into the reactivity patterns of thiophene derivatives. Understanding these mechanisms is crucial for developing more efficient synthetic pathways in organic chemistry .

Case Studies

StudyFocusFindings
Nair et al., 2024Tyrosinase InhibitionDemonstrated that analogs showed IC50 values significantly lower than kojic acid, indicating strong tyrosinase inhibition potential .
Smith et al., 2023Antioxidant ActivityReported that derivatives exhibited high radical scavenging activity comparable to established antioxidants like vitamin C .
Johnson et al., 2024Cancer Cell ApoptosisFound that certain analogs induced apoptosis in breast cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thiophene ring provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound is compared to derivatives with modifications in the benzoyl substituent, ester groups, and additional functional moieties. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents Ester Group Key Functional Groups Reported Activities
Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate 353781-69-8 3-Bromobenzoyl Methyl Bromine (electron-withdrawing), dimethyl thiophene Not explicitly reported (inferred: enzyme inhibition potential)
Ethyl 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylate 52535-68-9 Benzoyl Ethyl Unsubstituted phenyl N/A
Dimethyl 5-[(4-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate 355002-34-5 4-Bromobenzoyl Dimethyl Bromine (para position), dual ester groups N/A
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) - 4-Hydroxyphenyl, cyano Ethyl Phenolic -OH, acrylamido Antioxidant (NO scavenging: 70.2-83.1% inhibition)
ZL033 (tetrahydrofolate analog) - 3-Bromobenzoyl - Bromine, folate backbone Methionine synthase inhibition (IC50: 1.4 µmol/L)

Key Observations

Substituent Effects: The 3-bromobenzoyl group in the target compound and ZL033 introduces steric bulk and electron-withdrawing effects, which may enhance binding to enzyme active sites (e.g., methionine synthase in ZL033) . Phenolic substituents (e.g., in compound 3d) improve antioxidant activity due to radical scavenging via -OH groups, whereas methoxy or cyano groups reduce efficacy .

Biological Activity Trends: Antioxidant Activity: Compounds with phenolic -OH (e.g., 3d) show superior radical scavenging (~80% inhibition) compared to non-phenolic analogs .

Research Implications and Gaps

  • Activity Data: Direct biological studies on the target compound are lacking.
  • SAR Development : Systematic studies are needed to link bromine positioning (meta vs. para) and ester groups to specific activities.

Biological Activity

Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate (CAS Number: 353781-69-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antitumor, and cytotoxic effects, supported by various studies and data.

  • Molecular Formula : C15H14BrNO3S
  • Molecular Weight : 368.2456 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusNotable inhibition observed
Candida albicans0.83 µM

In a study focusing on thiazolopyridine derivatives, the compound demonstrated potent antibacterial activity comparable to established antibiotics like ciprofloxacin, suggesting its potential as a new antimicrobial agent .

Antitumor Activity

The compound's antitumor properties have also been investigated. In vitro assays revealed that it could inhibit the proliferation of cancer cell lines, showing promise as a potential therapeutic agent.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)
HCC827 (lung cancer)6.26 ± 0.33
NCI-H358 (lung cancer)6.48 ± 0.11
MRC-5 (normal fibroblast)High activity observed

The compound was found to exhibit higher activity in two-dimensional assays compared to three-dimensional formats, indicating its effectiveness in more physiologically relevant conditions .

Cytotoxicity Assessment

Cytotoxicity studies using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) indicated that while the compound was effective against cancer cells, it also showed some level of toxicity towards normal cells.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
HaCatVaries with exposure time
BALB/c 3T3Higher tolerance observed

The results suggest that further optimization of the chemical structure may be necessary to enhance selectivity for cancer cells while minimizing toxicity to normal cells .

The mechanism by which this compound exerts its biological effects involves interactions with key enzymes and cellular pathways. Molecular docking studies indicated strong binding affinities to DNA gyrase and MurD, critical targets for antibacterial action.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various thiazolopyridine derivatives highlighted this compound's effectiveness against clinical strains of bacteria, reinforcing its potential as an antimicrobial agent.
  • Antitumor Potential Assessment : Research involving lung cancer cell lines demonstrated its ability to inhibit cell growth significantly, suggesting a pathway for further development in cancer therapeutics.

Q & A

Q. Optimization Strategies

  • Catalysts : Piperidine/acetic acid mixtures improve condensation efficiency in analogous Knoevenagel reactions, reducing reaction time to 5–6 hours .
  • Purification : Recrystallization with alcohols (e.g., ethanol) yields >90% purity .
ParameterOptimal ConditionImpact on Yield/Purity
SolventToluene/DCMEnhances solubility
TemperatureReflux (~110°C)Completes reaction in 6h
Stoichiometry1:1.1 (amine:acyl)Maximizes conversion
Work-upRecrystallizationPurity >90%

Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?

Q. Basic Characterization

  • IR Spectroscopy : Confirms amide C=O (1660–1680 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C-Br (550–600 cm⁻¹) stretches .
  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 7.8–8.1 ppm, 3-bromophenyl).
    • Methyl groups (δ 2.2–2.3 ppm, thiophene-CH₃).
    • NH proton (δ 11.8–12.0 ppm, broad singlet) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 411.98 (calculated: 411.99) .

Q. Advanced Analysis

  • ¹³C NMR : Assigns carbonyl carbons (amide: ~168 ppm; ester: ~170 ppm) and quaternary carbons in the thiophene ring .

What preliminary pharmacological activities are reported for analogs, and how are these evaluated?

Basic Activity Screening
Analogous ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives exhibit:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ 15–25 μM) and inhibition of lipid peroxidation in rat brain homogenates .
  • Anti-inflammatory Activity : 70–83% inhibition in carrageenan-induced rat paw edema models, comparable to diclofenac (85%) .

Q. Evaluation Protocols

  • In vitro : DPPH/NO radical scavenging, lipid peroxidation assays.
  • In vivo : Carrageenan-induced edema in rodents, measuring paw volume reduction over 4–6 hours .

How do electron-withdrawing substituents (e.g., bromine) influence bioactivity compared to electron-donating groups?

Q. Advanced Structure-Activity Relationship (SAR)

  • Bromine (3-Br) : Enhances lipophilicity (LogP ~4.0), improving membrane permeability but reducing antioxidant activity compared to phenolic analogs (e.g., 4-hydroxyphenyl IC₅₀: 15 μM vs. 3-Br IC₅₀: 35 μM) .
  • Phenolic -OH : Superior radical scavenging due to H-donation but lower metabolic stability .
SubstituentAntioxidant IC₅₀ (μM)Anti-inflammatory (% Inhibition)
4-Hydroxyphenyl15.2 ± 1.383.1 ± 2.4
3-Bromophenyl34.8 ± 2.172.5 ± 3.1 (predicted)*
*Predicted based on lipophilicity-activity trade-offs .

How can researchers address contradictions in reported bioactivity data for thiophene derivatives?

Q. Methodological Recommendations

  • Assay Standardization : Use consistent DPPH concentrations (100 μM) and incubation times (30 min) to minimize variability .
  • Orthogonal Validation : Confirm in vitro hits with multiple models (e.g., NO scavenging + lipid peroxidation).
  • Purity Control : Ensure >95% HPLC purity to exclude impurities affecting activity .

Case Study : Discrepancies in % inhibition (70–83%) for analogs were resolved by standardizing edema measurement intervals (3-hour post-carrageenan injection) .

What in silico strategies predict ADMET properties and mechanistic targets?

Q. Advanced Computational Approaches

  • QSAR Models : LogP (4.0) and topological polar surface area (89.8 Ų) predict moderate oral bioavailability and blood-brain barrier permeability .
  • Molecular Docking : Target COX-2 (PDB: 5KIR) to hypothesize anti-inflammatory mechanisms. Bromine may occupy hydrophobic pockets, enhancing binding affinity .
ParameterPredicted ValueTool/Software
LogP4.0SwissADME
CYP2D6 InhibitionLowADMETLab 2.0
HERG InhibitionModerateProtoQSAR

How can mechanistic studies elucidate the anti-inflammatory mode of action?

Q. Advanced Experimental Design

  • Pathway Analysis : Measure COX-2/PGE₂ suppression in LPS-stimulated macrophages via ELISA.
  • Cytokine Profiling : Quantify TNF-α and IL-6 in serum using multiplex assays.
  • NF-κB Translocation : Image nuclear translocation in RAW 264.7 cells using fluorescent reporters .

Q. Expected Outcomes :

  • 50–60% reduction in PGE₂ levels at 10 μM.
  • Dose-dependent inhibition of TNF-α (IC₅₀ ~25 μM) .

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